2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide
Description
This compound is a structurally complex acetamide derivative featuring a pyridazinone core substituted with a 2-fluoro-4-methoxyphenyl group at position 3 and linked via an acetamide bridge to a (2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene moiety. The 2-fluoro-4-methoxyphenyl substituent introduces both electron-withdrawing (fluoro) and electron-donating (methoxy) groups, creating a polarized aromatic system that may influence binding affinity and metabolic stability. The tetrahydrobenzothiazolylidene group, a fused bicyclic system with sulfur and nitrogen atoms, likely contributes to π-π stacking or hydrogen-bonding interactions in biological systems .
Synthetic routes for analogous pyridazinone derivatives often involve condensation reactions between carboxylic acid derivatives and heterocyclic amines under basic conditions, as exemplified by methods using caesium carbonate and dry N,N-dimethylformamide (DMF) . Characterization typically employs $ ^1 \text{H} $ NMR, IR spectroscopy, and mass spectrometry to confirm regiochemistry and purity .
Properties
Molecular Formula |
C20H19FN4O3S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H19FN4O3S/c1-28-12-6-7-13(14(21)10-12)15-8-9-19(27)25(24-15)11-18(26)23-20-22-16-4-2-3-5-17(16)29-20/h6-10H,2-5,11H2,1H3,(H,22,23,26) |
InChI Key |
AHAOPUFDFVASAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)CCCC4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the fluoro-methoxyphenyl group and the benzothiazole moiety. Common reagents used in these reactions include fluorinating agents, methoxylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, reducing costs and improving efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical products.
Scientific Research Applications
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: It can be employed in biochemical assays to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related acetamide-pyridazinone hybrids and benzothiazole-containing derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison with Analogues
Key Observations:
Substituent Positioning: The 2-fluoro-4-methoxyphenyl group in the target compound contrasts with the 4-fluoro-2-methoxyphenyl substituent in the indole-ethyl analogue . This positional isomerism may alter binding kinetics due to differences in steric bulk and electronic distribution.
Heterocyclic Moieties: The tetrahydrobenzothiazolylidene group in the target compound provides a rigid, planar structure favorable for π-π interactions, unlike the flexible indole-ethyl side chain in the analogue . Benzothiazoles are known for their role in kinase inhibition and antimicrobial activity, whereas indole derivatives often exhibit serotonin receptor affinity .
Bioactivity and Selectivity: Pyridazinone-based compounds generally show promise as anti-inflammatory and anticancer agents due to their ability to inhibit cyclooxygenase (COX) and phosphodiesterase (PDE) enzymes . The absence of bioactivity data for the target compound limits direct comparisons, but structural analogs with benzoxazinone or imidazothiadiazole cores demonstrate moderate cytotoxicity (IC$_{50}$ values: 5–20 µM) against cancer cell lines .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving regioselective substitutions, whereas indole-ethyl analogs can be synthesized via simpler alkylation reactions .
Biological Activity
The compound 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.4 g/mol. It features multiple functional groups that contribute to its biological activity, including a pyridazine moiety and a benzothiazole derivative.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.4 g/mol |
| CAS Number | 1246073-97-1 |
| Appearance | Powder |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound significantly inhibits cell proliferation in human cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Cytotoxicity Against Cancer Cell Lines
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
- MCF-7: 12 µM
- HeLa: 15 µM
These results suggest that the compound may overcome multidrug resistance mechanisms often associated with cancer therapies.
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of P-glycoprotein (P-gp) : The compound has been identified as a potential inhibitor of P-gp, a protein that plays a critical role in drug efflux and contributes to multidrug resistance in cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, characterized by activation of caspases and alterations in mitochondrial membrane potential.
Antimicrobial Activity
In addition to anticancer properties, preliminary data suggest that the compound may possess antimicrobial activity. Tests against various bacterial strains have shown inhibition of growth, indicating potential as an antibacterial agent.
Table: Antimicrobial Activity
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
